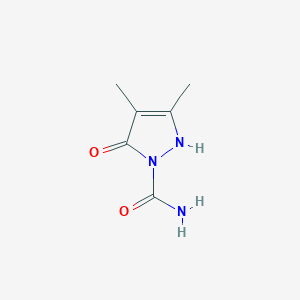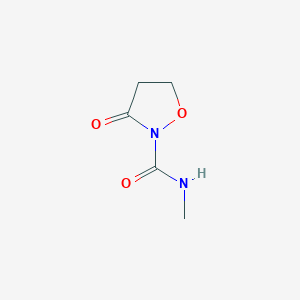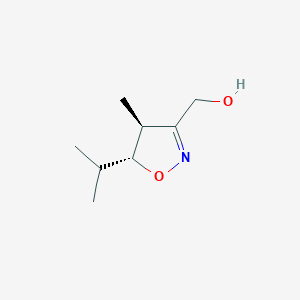![molecular formula C14H13NO5 B12873608 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid is a compound belonging to the benzoxazole family, which is known for its diverse biological and pharmacological activities.
Méthodes De Préparation
The synthesis of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid typically involves the reaction of 2-(2-oxoethyl)benzo[d]oxazole with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid can be compared with other benzoxazole derivatives, such as:
2-(2-Hydroxyphenyl)benzo[d]oxazole-4-carboxylic acid: Known for its antibacterial and antifungal activities.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Exhibits significant lipophilic and hydrophobic properties, making it useful in drug design.
2-(Chloromethyl)-1H-benzo[d]imidazole: Used as an intermediate in the synthesis of various bioactive compounds.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of benzoxazole derivatives in scientific research and industry.
Propriétés
Formule moléculaire |
C14H13NO5 |
|---|---|
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
(E)-3-[2-(2-ethoxy-2-oxoethyl)-1,3-benzoxazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H13NO5/c1-2-19-13(18)8-11-15-14-9(6-7-12(16)17)4-3-5-10(14)20-11/h3-7H,2,8H2,1H3,(H,16,17)/b7-6+ |
Clé InChI |
XEMQBHQQDUIMAX-VOTSOKGWSA-N |
SMILES isomérique |
CCOC(=O)CC1=NC2=C(C=CC=C2O1)/C=C/C(=O)O |
SMILES canonique |
CCOC(=O)CC1=NC2=C(C=CC=C2O1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


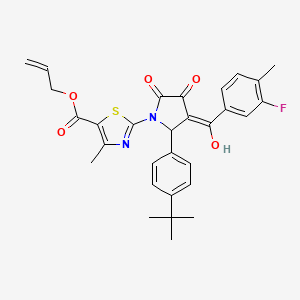

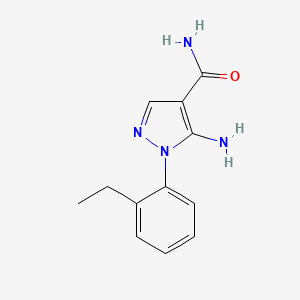
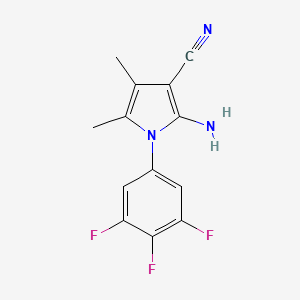
![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)
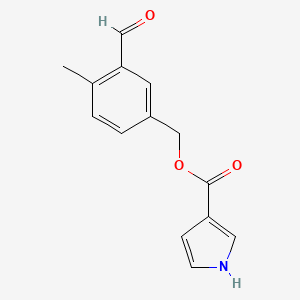
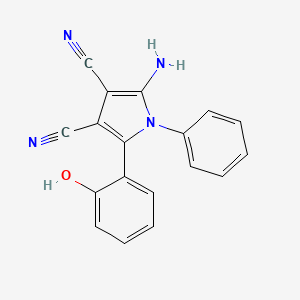
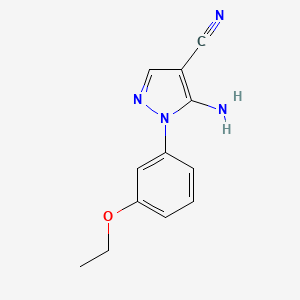

![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)
